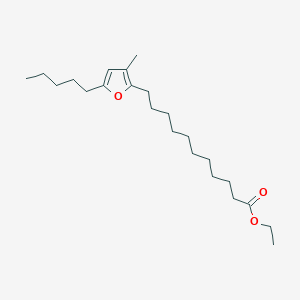

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate

Description

Ethyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate is an ester derivative of the furan fatty acid (FuFA) 11-(3-methyl-5-pentylfuran-2-yl)-undecanoic acid (abbreviated as 11M5 in literature) . This compound features:

- A 12-carbon aliphatic chain (undecanoate backbone + ethyl ester group).

- A furan ring substituted with a methyl group at position 3 and a pentyl group at position 5.

- Molecular formula C23H40O3 (exact mass: ~364.3 g/mol), derived from its parent acid (C21H36O3) via esterification .

FuFAs are notable for their antioxidant properties due to the furan ring’s ability to scavenge free radicals . The ethyl ester form enhances lipid solubility, making it suitable for applications in fragrances, cosmetics, and polymer coatings .

Properties

CAS No. |

76859-13-7 |

|---|---|

Molecular Formula |

C23H40O3 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

ethyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate |

InChI |

InChI=1S/C23H40O3/c1-4-6-13-16-21-19-20(3)22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-5-2/h19H,4-18H2,1-3H3 |

InChI Key |

COMUHRXMGOHECM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate typically involves esterification reactions. One common method is the reaction of 11-(3-methyl-5-pentylfuran-2-YL)undecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Key comparable compounds include:

Key Findings from Comparative Studies

Lipophilicity and Solubility :

- The ethyl ester derivative exhibits higher lipid solubility than its carboxylic acid counterpart (11M5), facilitating incorporation into hydrophobic matrices like polymers or lipid membranes .

- 9M5 , with a shorter carbon chain (C9), has a lower melting point (−12°C vs. −5°C for 11M5), enhancing fluidity in biological systems .

Antioxidant Activity: Dimethyl-substituted FuFAs (e.g., 11-(3,4-dimethyl-5-propylfuran-2-yl)-undecanoic acid) show superior radical scavenging due to increased electron-donating methyl groups . The ethyl ester retains ~80% of the parent acid’s antioxidant capacity but offers improved stability in oxidative environments .

Mass Spectrometry Fragmentation :

- LC-Orbitrap-HRMS analysis reveals distinct fragmentation patterns:

- Ethyl ester : Dominant loss of ethyl group (−44 Da) and COOEt moiety (−73 Da).

- Carboxylic acids : Characteristic loss of COOH (−45 Da) and furan ring-specific ions (e.g., m/z 123 for 3-methyl-5-pentylfuran) .

Biological Relevance :

- 11M5 is prevalent in fish oils and human plasma, while 11M3 is more common in plant-derived samples .

- The ethyl ester’s enhanced permeability makes it a candidate for drug delivery systems targeting lipid-rich tissues .

Implications for Research and Industry

- Materials Science : The ethyl ester’s hydrophobicity and stability are advantageous in UV-resistant polymer coatings .

- Nutritional Supplements : Esterified FuFAs could improve bioavailability in functional foods compared to free acids.

- Analytical Challenges : Differentiation of FuFA isomers (e.g., 11M5 vs. 9M5) requires high-resolution MS/MS due to similar fragmentation patterns .

Biological Activity

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate is a compound derived from the furan family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a furan ring, which is significant in many biological activities. The presence of the undecanoate chain contributes to its lipid solubility, enhancing its bioavailability in biological systems.

Antimicrobial Activity

Research indicates that compounds containing furan structures exhibit notable antimicrobial properties. A study highlighted that various furan derivatives, including those similar to this compound, showed effectiveness against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | E. coli | Inhibition of growth |

| This compound | S. aureus | Bactericidal effects |

Antioxidant Activity

Furans are recognized for their antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in cells. A study demonstrated that ethyl esters of furan fatty acids exhibited significant radical scavenging activity, suggesting potential protective effects against oxidative damage.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various fields:

- Cardiovascular Health : Some furan compounds have been linked to reduced risk factors for cardiovascular diseases. Their antioxidant properties may help mitigate oxidative stress associated with heart conditions.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially beneficial in treating chronic inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria.

- Antioxidant Assessment : A study assessed the antioxidant potential of various furan derivatives using DPPH and ABTS assays, where this compound showed promising results comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.